molecular formula C9H15NO4S B13626603 (2S)-1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid

(2S)-1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13626603
M. Wt: 233.29 g/mol
InChI Key: JRTXZCHACQZANY-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with a dioxo group and a pyrrolidine ring with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of thiolane derivatives with pyrrolidine-2-carboxylic acid under specific conditions. Common synthetic routes include:

    Oxidation of thiolane derivatives: This involves the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxo group into the thiolane ring.

    Coupling reactions: The thiolane derivative is then coupled with pyrrolidine-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen atoms.

    Reduction: The dioxo group can be reduced to form hydroxyl groups.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

Major Products Formed

    Oxidation products: Compounds with additional oxygen atoms in the thiolane ring.

    Reduction products: Compounds with hydroxyl groups replacing the dioxo group.

    Substitution products: Esters, amides, and other derivatives of the carboxylic acid group.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dioxo group in the thiolane ring can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring and an isopropyl group.

    (2S)-1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid: Features a benzothiazole ring instead of a thiolane ring.

Uniqueness

1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of a thiolane ring with a dioxo group and a pyrrolidine ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c11-9(12)8-2-1-4-10(8)7-3-5-15(13,14)6-7/h7-8H,1-6H2,(H,11,12)

InChI Key

JRTXZCHACQZANY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CCS(=O)(=O)C2)C(=O)O

Origin of Product

United States

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